tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a tert-butyl ester group, a bromine atom, and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-fluoro-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-iodo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Uniqueness
The presence of the bromine atom in tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a versatile leaving group, making the compound suitable for various substitution reactions. Additionally, the tert-butyl ester group provides steric protection and enhances the compound’s stability.
Properties
Molecular Formula |
C15H20BrNO2 |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-8-17(14(18)19-15(2,3)4)13-6-5-11(16)9-12(10)13/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
MTPMNEKSVFATOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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